REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:11][O:10][C:9]([CH3:13])([CH3:12])[O:8][CH2:7]1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].[Cl-].[Na+]>O1CCCC1.C(OCC)(=O)C>[CH3:12][C:9]1([CH3:13])[O:10][CH2:11][CH:6]([CH2:4][OH:3])[CH2:7][O:8]1 |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19,20.21|
|
Name
|
|
Quantity
|
7.03 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1COC(OC1)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
sodium sulphate decahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 20 min and at 25° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
The organics were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.09 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |